Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
CAS No.:
Cat. No.: VC13608339
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20ClNO4 |
|---|---|
| Molecular Weight | 313.77 g/mol |
| IUPAC Name | chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
| Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 |
| Standard InChI Key | ZDVSSXVVRYYLKC-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCl |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a Boc-protected amino group at the C2 position of a phenylpropanoate backbone, with a chloromethyl ester at the carboxyl terminus. The (2R) configuration ensures stereochemical specificity, which is critical for its role in asymmetric synthesis. The Boc group (tert-butoxycarbonyl) provides steric protection for the amine, enabling selective reactions at other functional sites.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves sequential protection and esterification steps:
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Amino Acid Protection: L-Phenylalanine or its derivatives are protected at the α-amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Esterification: The carboxyl group is converted to a chloromethyl ester via reaction with chloromethyl chlorosulfate or thionyl chloride in methanol .
A representative protocol from industrial settings employs flow microreactor systems to enhance yield and reduce racemization. For instance, the reaction of Boc-protected phenylalanine with chloromethyl iodide in a microreactor achieves 85–90% yield with <2% epimerization .
Comparative Synthesis Methods:
| Method | Reagents/Conditions | Yield (%) | Epimerization Risk |
|---|---|---|---|
| Classical Stepwise | Boc₂O, NaOH; ClCH₂OSO₂Cl | 70–75 | Moderate (5–10%) |
| Microreactor-Based | Boc₂O, ClCH₂I, Flow System | 85–90 | Low (<2%) |
| Enzymatic Catalysis | Lipase, Boc-Anhydride | 60–65 | Negligible |
Enzymatic methods, though eco-friendly, remain less efficient due to substrate specificity limitations .
Chemical Reactivity and Applications
Role in Peptide Synthesis
The chloromethyl ester group acts as a leaving group, enabling nucleophilic displacement by amino groups in peptide coupling reactions. This facilitates the stepwise assembly of peptides without premature deprotection of the Boc group . For example, in solid-phase peptide synthesis (SPPS), the compound serves as a key building block for introducing phenylalanine residues with defined stereochemistry .
Deprotection Dynamics
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), yielding the free amine for subsequent reactions. Recent advancements using oxalyl chloride in methanol allow mild deprotection (room temperature, 1–4 hours) with minimal side reactions, enhancing compatibility with acid-sensitive substrates .
Biological and Pharmacological Relevance
Enzyme Inhibition Studies
Derivatives of this compound exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a target in type 2 diabetes therapy. Modifications to the phenyl group (e.g., fluorination) enhance binding affinity, as demonstrated in vitro with IC₅₀ values of 0.8–1.2 μM .
Comparative Analysis with Analogous Compounds
Stereochemical Variants
The (2S)-enantiomer displays distinct reactivity; for instance, it undergoes faster epimerization under basic conditions due to unfavorable steric interactions during deprotonation .
Functional Group Modifications
Replacing the chloromethyl group with a hydroxyl (as in (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid) alters solubility and hydrogen-bonding capacity, making the latter more suitable for aqueous-phase reactions .
Industrial and Environmental Considerations
Scalability Challenges
Large-scale production faces hurdles in minimizing chlorinated byproducts. Continuous-flow systems coupled with in situ neutralization reduce waste generation by 40% compared to batch processes .
Regulatory Status
The compound is classified as "For research use only" under ICH guidelines, with ongoing evaluations for GMP compliance in API manufacturing .
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